3,5-Dibromo-4-(dimethoxymethyl)pyridine
Description
Significance of Pyridine (B92270) Derivatives in Contemporary Organic Synthesis
Pyridine, a six-membered heterocyclic aromatic compound, and its derivatives are cornerstones of modern organic synthesis and medicinal chemistry. chemicalbook.comheteroletters.org Structurally related to benzene, the replacement of a carbon-hydrogen unit with a nitrogen atom imparts unique electronic properties, including basicity and a distinct dipole moment, which make the pyridine ring a highly versatile scaffold. youtube.com These compounds are not merely academic curiosities; they are integral components in a vast array of applications.
In the pharmaceutical industry, the pyridine motif is present in over 100 currently marketed drugs, including blockbuster medications for conditions ranging from acid reflux to cancer and allergies. nih.gov Their prevalence stems from the ability of the pyridine ring to engage in various biological interactions and serve as a robust framework for building molecular complexity. nih.gov Beyond pharmaceuticals, pyridine derivatives are crucial in the agrochemical sector, forming the basis for many herbicides, insecticides, and fungicides. heteroletters.org They also find applications in materials science as components of polymers and ligands for transition metal catalysts. heteroletters.org The broad utility of these compounds has spurred continuous development of novel synthetic methods to access functionally diverse pyridine structures. nih.govnih.gov
Strategic Importance of Halogenated Pyridines as Versatile Synthetic Intermediates
Among the various classes of pyridine derivatives, halogenated pyridines stand out as exceptionally valuable synthetic intermediates. The presence of one or more halogen atoms on the pyridine ring provides a reactive handle for a multitude of chemical transformations. heteroletters.org These C-Hal bonds are strategically employed in numerous cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the introduction of carbon, nitrogen, and oxygen-based substituents with a high degree of regiocontrol.
This capability is particularly vital in drug discovery and development, where the systematic modification of a lead compound's structure (Structure-Activity Relationship, or SAR studies) is essential for optimizing its efficacy and properties. nih.gov Polyfunctional pyridines, such as those bearing multiple halogen atoms, offer several distinct points for diversification, enabling chemists to rapidly generate libraries of analogues for biological screening. heteroletters.org Consequently, the regioselective synthesis of halopyridines remains a topic of significant research interest. heteroletters.org
Role of Masked Aldehyde Functionalities (e.g., Dimethoxymethyl Group) in Complex Molecular Construction
Aldehydes are one of the most fundamental functional groups in organic chemistry, serving as key precursors for the formation of alcohols, amines, carboxylic acids, and new carbon-carbon bonds. However, their high reactivity can be a double-edged sword in multi-step syntheses. The aldehyde group is sensitive to both nucleophiles and oxidizing agents, which can lead to undesired side reactions if other parts of the molecule need to be modified under such conditions.
To circumvent this, chemists employ "masked aldehyde" or protecting group strategies. The aldehyde is temporarily converted into a less reactive functional group, such as an acetal (B89532), which is stable to a wide range of reaction conditions. The dimethoxymethyl group, -CH(OCH₃)₂, is a classic example of a dimethyl acetal used for this purpose. It effectively shields the aldehyde from basic, nucleophilic, and oxidative environments. Once the necessary synthetic transformations elsewhere in the molecule are complete, the protecting group can be easily removed, typically by treatment with aqueous acid, to regenerate the original aldehyde functionality. This strategy of protection and deprotection is a cornerstone of complex molecule construction, allowing for enhanced chemo- and regioselectivity.
Overview of Research Trajectories Pertaining to 3,5-Dibromo-4-(dimethoxymethyl)pyridine
The compound this compound, identified by the CAS Number 2413441-27-5, represents a convergence of the synthetic principles discussed above. bldpharm.com It is a highly functionalized pyridine core featuring two bromine atoms at the 3- and 5-positions and a masked aldehyde at the 4-position. This specific arrangement of functional groups makes it a potentially powerful building block for synthesizing complex, polysubstituted pyridines.
Direct research publications focusing exclusively on this compound are not abundant. However, its synthetic utility can be inferred from research on its constituent parts and closely related analogues. The precursor, 3,5-Dibromo-4-pyridinecarboxaldehyde (CAS 70201-42-2), is commercially available and serves as the immediate forerunner to the target molecule via a straightforward acetalization reaction. sigmaaldrich.comcalpaclab.comfishersci.ca
Research trajectories involving this scaffold are likely focused on leveraging its multiple reactive sites. The two bromine atoms can be selectively functionalized, one after the other, using modern cross-coupling techniques. For instance, one bromine could be replaced via a Suzuki coupling, followed by a different reaction, such as a Buchwald-Hartwig amination, at the second bromine. The dimethoxymethyl group would remain intact during these transformations, preserving the latent aldehyde. At any desired stage of the synthesis, the aldehyde can be unmasked to participate in further reactions, such as reductive amination, Wittig reactions, or aldol (B89426) condensations. This strategic combination of stable, yet reactive, functional groups allows for the controlled and sequential construction of highly decorated pyridine-based molecules for applications in medicinal chemistry and materials science.
Data Tables
Table 1: Physicochemical Properties of this compound and its Aldehyde Precursor
| Property | This compound | 3,5-Dibromo-4-pyridinecarboxaldehyde |
| CAS Number | 2413441-27-5 bldpharm.com | 70201-42-2 sigmaaldrich.com |
| Molecular Formula | C₈H₉Br₂NO₂ | C₆H₃Br₂NO sigmaaldrich.com |
| Molecular Weight | 310.97 g/mol | 264.90 g/mol sigmaaldrich.com |
| Appearance | Not specified (likely solid or oil) | Solid sigmaaldrich.com |
| Melting Point | Not specified | 118-122 °C sigmaaldrich.com |
| Key Functional Groups | Pyridine, Dibromo, Dimethyl Acetal | Pyridine, Dibromo, Aldehyde |
Table 2: Proposed Synthetic Transformation
A plausible and direct synthesis of this compound involves the acetalization of its corresponding aldehyde.
| Reactant/Reagent | Purpose |
| 3,5-Dibromo-4-pyridinecarboxaldehyde | Starting Material |
| Methanol (CH₃OH) | Acetal forming alcohol (solvent) |
| Trimethyl orthoformate | Dehydrating agent |
| Acid Catalyst (e.g., HCl, p-TsOH) | Catalyzes the acetal formation |
Structure
3D Structure
Properties
IUPAC Name |
3,5-dibromo-4-(dimethoxymethyl)pyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9Br2NO2/c1-12-8(13-2)7-5(9)3-11-4-6(7)10/h3-4,8H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXBGKUUJFZKDNK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(C1=C(C=NC=C1Br)Br)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9Br2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.97 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 3,5 Dibromo 4 Dimethoxymethyl Pyridine
Precursor Synthesis and Regioselective Functionalization Strategies
The synthesis of 3,5-Dibromo-4-(dimethoxymethyl)pyridine often proceeds through a linear sequence involving the initial construction of a correctly substituted pyridine (B92270) precursor, followed by functional group interconversion. Key steps include the regioselective bromination of a pyridine scaffold and the introduction of the dimethoxymethyl group, which serves as a protected form of a formyl group.
Bromination Protocols for Pyridine Scaffolds (e.g., from 3,5-dibromopyridine)
Achieving a 3,5-dibromo substitution pattern on a pyridine ring is a critical step. Due to the electron-deficient nature of the pyridine ring, electrophilic aromatic substitution reactions are challenging and often require harsh conditions.
Traditional methods for the bromination of unsubstituted pyridine require extremely high temperatures (greater than 300 °C) and the use of elemental bromine, which presents significant practical and safety challenges acs.org. Consequently, modern strategies often rely on the bromination of pre-functionalized or activated pyridine rings.
One effective strategy begins with a more reactive pyridine derivative. For instance, 4-aminopyridine can be brominated using N-bromosuccinimide (NBS) to produce 3,5-dibromo-4-aminopyridine google.com. The amino group activates the ring towards electrophilic substitution and directs the bromine atoms to the ortho positions (C3 and C5). The resulting aminopyridine can then undergo further transformations. Another approach involves the bromination of pyridine N-oxides, which activates the ring, particularly at the 2- and 4-positions, allowing for regioselective halogenation under milder conditions researchgate.net.
Milder and more selective brominating agents have been developed to overcome the limitations of using elemental bromine. Reagents such as 1,3-dibromo-5,5-dimethylhydantoin (DBDMH), often in the presence of oleum, can achieve bromination with improved selectivity and under more controlled conditions google.com. Furthermore, electrochemical protocols have emerged as a sustainable alternative, enabling the meta-bromination of pyridines using inexpensive bromine salts at room temperature by employing directing groups acs.org.
A common precursor for further functionalization is 3,5-dibromopyridine (B18299). This intermediate can be functionalized at the 4-position. For example, lithiation of 3,5-dibromopyridine with a strong base like n-butyllithium/diisopropylamine at low temperatures (-78 °C) generates an anion at the C4 position, which can then be reacted with an electrophile like methyl iodide to yield 3,5-dibromo-4-methylpyridine chemicalbook.com. This methyl-substituted compound is a key intermediate for introducing the dimethoxymethyl group.
| Method | Starting Material | Reagents | Key Features | Reference |
|---|---|---|---|---|
| Direct Bromination | Pyridine | Br2, >300 °C | Harsh conditions, low selectivity. | acs.org |
| From Activated Pyridine | 4-Aminopyridine | N-Bromosuccinimide (NBS) | Milder conditions, regioselective C3/C5 bromination. | google.com |
| Directed Lithiation/Alkylation | 3,5-Dibromopyridine | 1. n-BuLi/LDA; 2. CH3I | Forms 3,5-dibromo-4-methylpyridine for further conversion. | chemicalbook.com |
| Modern Reagents | Pyridine Derivatives | DBDMH, Oleum | Improved selectivity over Br2, suitable for large scale. | google.com |
| Electrochemical Method | Pyridine Derivatives | TBABr, LiClO4 | Sustainable, mild conditions, controlled by directing groups. | acs.org |
Methodologies for Introducing the Dimethoxymethyl Group (e.g., from pyridine-4-carboxaldehyde derivatives)
The dimethoxymethyl group is a dimethyl acetal (B89532), which is typically formed from the corresponding aldehyde. Therefore, a crucial step is the synthesis of a pyridine-4-carboxaldehyde derivative, specifically 3,5-dibromo-4-pyridinecarboxaldehyde.
A common route involves the oxidation of a 4-methyl group. For example, 3,5-dibromo-4-methylpyridine, synthesized as described previously, can be oxidized to the corresponding aldehyde. The synthesis of pyridine-4-carboxaldehyde from 4-picoline (4-methylpyridine) is often achieved through catalytic vapor-phase oxidation, where a mixture of 4-picoline and air is passed over a heated vanadium-molybdenum catalyst chemicalbook.comchemicalbook.com. This method can be adapted for substituted picolines. Alternative multi-step syntheses from 4-picoline involve N-oxidation, rearrangement, and hydrolysis to yield the aldehyde google.com.
Once the aldehyde is obtained, the formation of the dimethyl acetal is a straightforward acid-catalyzed reaction. The aldehyde is treated with an excess of methanol in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, to form the acetal youtube.com. The reaction is reversible, and the equilibrium is driven towards the product by using a large excess of the alcohol or by removing the water formed during the reaction. This transformation is generally high-yielding and applicable to a wide range of aldehydes, including heterocyclic aldehydes like pyridine-4-carboxaldehyde derivatives nih.gov.
Convergent Synthesis Approaches for the Pyridine Core
Convergent synthesis strategies aim to construct the complex pyridine core by assembling smaller, pre-functionalized fragments. These methods can be more efficient than linear syntheses by reducing the number of steps and allowing for greater flexibility in introducing substituents.
Direct Functionalization of Pre-Existing Substituted Pyridine Rings
Direct C–H functionalization has become a powerful tool in organic synthesis for modifying heterocyclic scaffolds without the need for pre-activating the substrate (e.g., via halogenation or lithiation). nih.gov This approach is highly atom-economical. For the synthesis of this compound, one could envision the direct C4-functionalization of 3,5-dibromopyridine.
Transition-metal catalysis is central to many modern C-H functionalization reactions. beilstein-journals.org Catalysts based on palladium, rhodium, ruthenium, and iridium have been developed for the selective functionalization of pyridine C-H bonds. nih.govnih.gov While C2 functionalization is often favored due to coordination of the metal to the pyridine nitrogen, strategies exist for targeting other positions. For instance, amide-directed cross-coupling reactions catalyzed by Rh(III) can achieve functionalization at the C3 position. nih.gov Although direct C4 functionalization is less common, specific ligand and catalyst systems are continually being developed to control regioselectivity.
Cycloaddition and Ring-Forming Reactions Incorporating Substituted Building Blocks
Constructing the pyridine ring from acyclic precursors that already contain the desired substituents is a highly effective convergent strategy. Cycloaddition reactions are particularly well-suited for this purpose.
The [2+2+2] cycloaddition of alkynes and nitriles, often catalyzed by transition metals like cobalt, is one of the most direct and efficient methods for obtaining multi-substituted pyridine derivatives. rsc.org By selecting appropriately substituted diynes and nitriles, a wide array of pyridines can be assembled in a single step with high regioselectivity.
Formal (3+3) cycloaddition reactions offer another versatile route. nih.gov In this approach, a three-carbon synthon reacts with another three-atom fragment to form the six-membered pyridine ring. For example, an organocatalyzed reaction between readily available enamines and unsaturated aldehydes or ketones can afford tri- or tetrasubstituted pyridine scaffolds bearing diverse functional groups. nih.govacs.org A non-classical [4+2] cycloaddition strategy has also been developed, which assembles pyridines from nitriles and substituted alkynes through a C-H bond activation and 1,5-hydrogen shift process. semanticscholar.org These methods provide powerful alternatives for constructing the 3,5-dibromo-4-substituted pyridine core by incorporating the necessary functionalities into the starting building blocks. whiterose.ac.uk
| Strategy | Description | Key Features | Reference |
|---|---|---|---|
| Direct C-H Functionalization | Introduction of functional groups onto a pre-formed pyridine ring using transition-metal catalysts. | Atom-economical; avoids pre-functionalization steps. | nih.govnih.gov |
| [2+2+2] Cycloaddition | Cobalt-catalyzed reaction of alkynes and nitriles to form the pyridine ring. | Highly efficient and regioselective for multi-substituted pyridines. | rsc.org |
| (3+3) Cycloaddition | Reaction of enamines with unsaturated aldehydes/ketones. | Organocatalyzed, practical for large-scale synthesis. | nih.govacs.org |
| Non-classical [4+2] Cycloaddition | Reaction of nitriles with substituted alkynes via C-H activation. | Atom-economic, provides access to densely substituted pyridines. | semanticscholar.org |
Modern Catalytic and Reaction Condition Optimization
The optimization of reaction conditions is paramount for achieving high yields and selectivity in the synthesis of complex molecules like this compound. Modern organic synthesis places a strong emphasis on the development of novel catalytic systems that operate under mild conditions.
Transition-metal and rare earth metal catalysis have revolutionized the functionalization of pyridine rings. nih.govbeilstein-journals.org For instance, palladium-catalyzed reactions are widely used for cross-coupling and C-H activation. beilstein-journals.org Optimization of these reactions involves screening catalysts (e.g., Pd(OAc)₂), ligands, and additives (e.g., AgOAc, PivOH) to achieve the desired outcome. nih.gov
Photochemical organocatalysis represents another frontier, enabling the functionalization of pyridines through radical pathways that offer distinct regioselectivity compared to classical methods like the Minisci reaction. acs.org For instance, dithiophosphoric acid has been identified as a catalyst that can perform three sequential tasks: Brønsted acid catalysis, single-electron transfer reduction, and hydrogen atom abstraction, leading to highly regioselective C-C bond formation. acs.org
In the context of bromination, the development of catalyst-free methods for meta-selective functionalization through a dearomatization-rearomatization process provides a powerful tool for late-stage modification of complex pyridines under mild conditions. researchgate.net Optimization of cycloaddition reactions often involves the careful selection of the transition metal catalyst (e.g., cobalt complexes) and reaction parameters to control the regiochemical outcome of the ring formation. rsc.org These modern catalytic approaches provide a sophisticated toolbox for optimizing the synthesis of highly substituted pyridines, ensuring efficiency, selectivity, and sustainability.
Metal-Catalyzed Processes for C-C and C-Heteroatom Bond Formation
The bromine atoms at the 3 and 5 positions of the pyridine ring are ideal handles for metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon (C-C) and carbon-heteroatom bonds. These reactions are powerful tools for elaborating the core structure of this compound. mdpi-res.com
Prominent examples of such transformations include:
Suzuki-Miyaura Coupling: This reaction would involve the palladium-catalyzed coupling of the dibromopyridine with a boronic acid or ester. It is a versatile method for forming C-C bonds and introducing aryl, heteroaryl, or alkyl groups.
Sonogashira Coupling: This palladium- and copper-catalyzed reaction with a terminal alkyne would introduce alkynyl functionalities, which are valuable for further transformations. A study on the Sonogashira cross-coupling of 3,5-dibromo-2,6-dichloropyridine has demonstrated the feasibility of such reactions on similarly substituted pyridine rings. researchgate.netnih.gov
Heck Coupling: The palladium-catalyzed reaction with an alkene would lead to the formation of a new C-C bond with the introduction of a substituted vinyl group.
Buchwald-Hartwig Amination: This palladium-catalyzed reaction enables the formation of C-N bonds by coupling the dibromopyridine with an amine, providing access to a wide range of aminated pyridine derivatives.
The chemoselectivity of these reactions can often be controlled by carefully selecting the catalyst, ligands, and reaction conditions, potentially allowing for the sequential functionalization of the two bromine atoms.
Table 1: Overview of Potential Metal-Catalyzed Reactions for this compound
| Reaction Name | Reactant | Catalyst System (Typical) | Bond Formed |
| Suzuki-Miyaura | Organoboron Compound | Pd catalyst (e.g., Pd(PPh₃)₄), Base | C-C |
| Sonogashira | Terminal Alkyne | Pd catalyst, Cu co-catalyst, Base | C-C (alkynyl) |
| Heck | Alkene | Pd catalyst, Base | C-C (vinyl) |
| Buchwald-Hartwig | Amine | Pd catalyst, Ligand, Base | C-N |
Microwave-Assisted Synthesis Protocols
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique for accelerating chemical reactions. The use of microwave irradiation can lead to dramatic reductions in reaction times, increased product yields, and improved purity profiles compared to conventional heating methods. organic-chemistry.org In the context of pyridine synthesis, microwave assistance has been successfully applied to various reaction types, including multicomponent reactions and metal-catalyzed couplings. nih.govbenthamdirect.com
For the synthesis or functionalization of this compound, microwave heating could be advantageous in several ways:
Rapid Reaction Times: Microwave heating can accelerate the rate of reaction, reducing synthesis times from hours to minutes. nih.gov
Improved Yields: By minimizing side reactions and decomposition of products, microwave synthesis can often lead to higher isolated yields. mdpi.com
Enhanced Reaction Efficiency: The efficient and uniform heating provided by microwaves can lead to more consistent and reproducible results. ijarsct.co.in
A study on the one-step synthesis of pyridines under microwave-assisted conditions highlights the potential for this technology to streamline synthetic routes. organic-chemistry.org Furthermore, microwave-assisted procedures are often considered a tool of green chemistry due to their energy efficiency and potential for solvent-free reactions. nih.gov
Table 2: Comparison of Conventional and Microwave-Assisted Synthesis
| Parameter | Conventional Heating | Microwave-Assisted Synthesis |
| Reaction Time | Hours to Days | Minutes to Hours |
| Yields | Often Moderate | Often Higher |
| Side Reactions | More prevalent | Often Reduced |
| Energy Efficiency | Lower | Higher |
Chemoenzymatic or Biocatalytic Approaches (if applicable from broader pyridine research)
While specific chemoenzymatic or biocatalytic methods for the synthesis of this compound may not be widely reported, the broader field of biocatalysis offers promising strategies for the synthesis of pyridine derivatives. kcl.ac.uk Enzymes, as highly selective and efficient catalysts, can perform a wide range of chemical transformations under mild reaction conditions. researchgate.net
Potential biocatalytic approaches that could be adapted for pyridine synthesis include:
Transaminases: These enzymes can be used to introduce amino groups, which could be a key step in building the pyridine ring or functionalizing a precursor.
Oxidoreductases: These enzymes can be employed for selective oxidation or reduction reactions, which are common steps in the synthesis of heterocyclic compounds.
Hydrolases: These enzymes can be used for the stereoselective hydrolysis of esters or amides, which could be useful in the synthesis of chiral pyridine derivatives.
The combination of enzymatic steps with traditional chemical synthesis, known as chemoenzymatic synthesis, can provide powerful and sustainable routes to complex molecules. nih.gov This approach leverages the high selectivity of enzymes to perform challenging transformations that would be difficult to achieve with conventional chemical methods. rjraap.com
Considerations for Sustainable and Scalable Synthesis
The development of sustainable and scalable synthetic routes is a critical aspect of modern chemistry, particularly for compounds with potential industrial applications.
Green Chemistry Principles in Synthetic Route Design
Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. rasayanjournal.co.in Several green chemistry principles are relevant to the synthesis of this compound:
Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product.
Use of Safer Solvents and Auxiliaries: Employing greener solvents or solvent-free conditions to minimize environmental impact. rasayanjournal.co.in
Catalysis: Utilizing catalytic reagents in place of stoichiometric reagents to improve efficiency and reduce waste. acs.org
Energy Efficiency: Employing methods like microwave synthesis to reduce energy consumption. ijarsct.co.in
By incorporating these principles, the environmental footprint of the synthesis can be significantly reduced.
Process Intensification and Industrial Scale-Up Evaluations
Process intensification refers to the development of smaller, safer, and more energy-efficient chemical processes. mdpi.com For the industrial scale-up of the synthesis of this compound, several process intensification strategies could be considered:
Continuous Flow Chemistry: Performing reactions in a continuous flow reactor rather than in a traditional batch process can offer better control over reaction parameters, improved safety, and higher throughput. researchgate.net
Microreactors: The use of microreactors can enhance heat and mass transfer, leading to faster reactions and better control over product distribution. youtube.com
A thorough evaluation of these factors is essential to develop a manufacturing process that is not only economically viable but also environmentally responsible.
Chemical Reactivity and Transformation Pathways of 3,5 Dibromo 4 Dimethoxymethyl Pyridine
Transformations of the Dimethoxymethyl Acetal (B89532) Moiety
The dimethoxymethyl group serves as a protecting group for the more reactive aldehyde functionality. Its selective removal and the subsequent reactions of the unveiled aldehyde are pivotal steps in the synthetic utility of 3,5-Dibromo-4-(dimethoxymethyl)pyridine.
Selective Deprotection Strategies to Pyridine-4-carboxaldehyde Derivatives
The conversion of the dimethoxymethyl acetal to the corresponding aldehyde, 3,5-dibromo-4-formylpyridine, is typically achieved through acid-catalyzed hydrolysis. This deprotection is a critical step to unmask the reactive carbonyl group for further functionalization. While specific literature on the deprotection of this compound is not abundant, the general principles of acetal hydrolysis are well-established and applicable. The reaction is generally carried out in the presence of an acid catalyst in an aqueous medium. The choice of acid and reaction conditions can be tuned to ensure the selective removal of the acetal without affecting other sensitive functional groups in the molecule.
Commonly employed conditions for such transformations include the use of mineral acids like hydrochloric acid or sulfuric acid in a mixture of water and an organic co-solvent such as tetrahydrofuran (B95107) (THF) or acetone. The reaction progress is typically monitored by techniques like thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) to ensure complete conversion and to avoid potential side reactions.
Subsequent Reactions of the In Situ Generated Aldehyde
Once deprotected, the resulting 3,5-dibromo-4-formylpyridine becomes a versatile intermediate for a variety of carbon-carbon and carbon-nitrogen bond-forming reactions. These transformations allow for the introduction of diverse structural motifs at the 4-position of the pyridine (B92270) ring.
Aldol (B89426) Condensations: The aldehyde functionality can participate in aldol condensations with enolizable ketones or other carbonyl compounds. organic-chemistry.orgmasterorganicchemistry.com In a typical base-catalyzed aldol condensation, a ketone is deprotonated to form an enolate, which then acts as a nucleophile, attacking the electrophilic carbonyl carbon of 3,5-dibromo-4-formylpyridine. libretexts.org The initial product is a β-hydroxy ketone, which can often be dehydrated upon heating to yield an α,β-unsaturated ketone, a conjugated enone. organic-chemistry.orglibretexts.org This reaction is a powerful tool for extending the carbon framework.
Wittig Reactions: The Wittig reaction provides a reliable method for the synthesis of alkenes from aldehydes. organic-chemistry.orglumenlearning.commasterorganicchemistry.comlibretexts.org The reaction involves a phosphonium (B103445) ylide, which is generated by treating a phosphonium salt with a strong base. lumenlearning.commasterorganicchemistry.comlibretexts.org This ylide then reacts with 3,5-dibromo-4-formylpyridine to form an oxaphosphetane intermediate, which subsequently decomposes to yield the desired alkene and triphenylphosphine (B44618) oxide. organic-chemistry.orglumenlearning.commasterorganicchemistry.comlibretexts.org The stereochemical outcome of the Wittig reaction can often be controlled by the nature of the ylide and the reaction conditions. organic-chemistry.org
Imine Formations: The reaction of 3,5-dibromo-4-formylpyridine with primary amines leads to the formation of imines, also known as Schiff bases. libretexts.orgmasterorganicchemistry.comorgoreview.comlibretexts.orgorganic-chemistry.org This condensation reaction is typically acid-catalyzed and involves the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration. libretexts.orgmasterorganicchemistry.comorgoreview.comlibretexts.org Imine formation is a reversible process, and the equilibrium can be driven towards the product by removing water from the reaction mixture. libretexts.orglibretexts.org The rate of imine formation is pH-dependent, with optimal rates often observed in weakly acidic conditions. libretexts.org
Oxidations: The aldehyde group of 3,5-dibromo-4-formylpyridine can be oxidized to a carboxylic acid. libretexts.orgorganic-chemistry.orglibretexts.org Common oxidizing agents for this transformation include potassium permanganate (B83412) (KMnO4), chromic acid (H2CrO4), and milder reagents like silver oxide (Ag2O). libretexts.org The choice of oxidant depends on the presence of other functional groups in the molecule that might be sensitive to oxidation. For instance, pyridinium (B92312) chlorochromate (PCC) can be used for a more controlled oxidation. organic-chemistry.org
Reductions: The aldehyde can be reduced to the corresponding primary alcohol, (3,5-dibromopyridin-4-yl)methanol. Standard reducing agents like sodium borohydride (B1222165) (NaBH4) or lithium aluminum hydride (LiAlH4) are effective for this transformation. libretexts.org The choice between these reagents depends on the desired selectivity, as LiAlH4 is a much stronger reducing agent and may affect other functional groups.
Reactivity at the Halogenated Pyridine Positions
The bromine atoms at the 3- and 5-positions of the pyridine ring are susceptible to substitution reactions, most notably through transition metal-catalyzed cross-coupling reactions. These reactions are instrumental in forming new carbon-carbon and carbon-heteroatom bonds, allowing for the introduction of a wide array of aryl, heteroaryl, and alkyl groups.
Transition Metal-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are among the most powerful and versatile methods in modern organic synthesis. For substrates like this compound, these reactions offer a pathway to selectively functionalize the C3 and C5 positions.
The Suzuki-Miyaura coupling reaction is a palladium-catalyzed cross-coupling between an organoboron compound (typically a boronic acid or boronic ester) and an organic halide or triflate. libretexts.orgnih.gov This reaction is widely used for the formation of biaryl and heteroaryl-aryl bonds. In the context of this compound, a stepwise or simultaneous coupling at the bromine positions can be envisioned.
The general catalytic cycle for the Suzuki-Miyaura coupling involves three key steps: oxidative addition of the palladium(0) catalyst to the aryl halide, transmetalation of the organic group from the boron reagent to the palladium center, and reductive elimination to form the new carbon-carbon bond and regenerate the palladium(0) catalyst. libretexts.org The regioselectivity of the coupling in di- or polyhalogenated pyridines can be influenced by the electronic and steric environment of the halogen atoms. For instance, in a related compound, 3,4,5-tribromo-2,6-dimethylpyridine, the reactivity towards Suzuki-Miyaura coupling was studied, providing insights into the relative reactivity of the different bromine positions. nih.gov
A hypothetical sequential Suzuki-Miyaura coupling of this compound could first yield a mono-arylated product, which could then be subjected to a second coupling reaction with a different boronic acid to generate a di-arylated pyridine derivative with two different aryl groups.
Table 1: Hypothetical Suzuki-Miyaura Coupling Reactions of this compound
| Entry | Aryl Boronic Acid | Product |
|---|---|---|
| 1 | Phenylboronic acid | 3-Bromo-5-phenyl-4-(dimethoxymethyl)pyridine |
| 2 | 4-Methoxyphenylboronic acid | 3-Bromo-5-(4-methoxyphenyl)-4-(dimethoxymethyl)pyridine |
| 3 | Thiophene-2-boronic acid | 3-Bromo-5-(thiophen-2-yl)-4-(dimethoxymethyl)pyridine |
This table represents a hypothetical reaction scheme based on the principles of Suzuki-Miyaura coupling and has not been experimentally verified for this specific substrate in the provided search results.
The Negishi coupling is another powerful palladium- or nickel-catalyzed cross-coupling reaction that involves the reaction of an organozinc reagent with an organic halide or triflate. organic-chemistry.orgnih.govorgsyn.org Organozinc reagents are generally more reactive than their organoboron counterparts, which can be advantageous in certain cases. researchgate.net
The mechanism of the Negishi coupling is similar to that of the Suzuki-Miyaura coupling, involving oxidative addition, transmetalation, and reductive elimination. organic-chemistry.org The use of organozinc reagents offers a broad substrate scope, including the coupling of alkyl, aryl, and vinyl groups. nih.gov For this compound, Negishi coupling provides an alternative and potentially complementary method to the Suzuki-Miyaura reaction for the introduction of various substituents at the C3 and C5 positions.
The preparation of the required organozinc reagents can be achieved through several methods, including the direct insertion of zinc into an organic halide or by transmetalation from an organolithium or Grignard reagent. dntb.gov.uanih.gov The choice of catalyst and ligands is crucial for the success of the Negishi coupling, with various palladium and nickel complexes being effective. organic-chemistry.orgnih.gov
Table 2: Hypothetical Negishi Coupling Reactions of this compound
| Entry | Organozinc Reagent | Product |
|---|---|---|
| 1 | Phenylzinc chloride | 3-Bromo-5-phenyl-4-(dimethoxymethyl)pyridine |
| 2 | Ethylzinc bromide | 3-Bromo-5-ethyl-4-(dimethoxymethyl)pyridine |
| 3 | Vinylzinc chloride | 3-Bromo-5-vinyl-4-(dimethoxymethyl)pyridine |
This table represents a hypothetical reaction scheme based on the principles of Negishi coupling and has not been experimentally verified for this specific substrate in the provided search results.
Nucleophilic Aromatic Substitution (SNAr) Reactions
Nucleophilic aromatic substitution (SNAr) is a key reaction for pyridine and its derivatives. The electron-withdrawing nature of the ring nitrogen makes the pyridine nucleus susceptible to attack by nucleophiles, particularly at the positions ortho (C2, C6) and para (C4) to the nitrogen. stackexchange.comyoutube.com Attack at these positions allows the negative charge of the intermediate Meisenheimer complex to be delocalized onto the electronegative nitrogen atom, providing significant stabilization. stackexchange.com
In this compound, the positions susceptible to SNAr (C2 and C6) are unsubstituted. The bromine atoms at C3 and C5 are in positions meta to the nitrogen and are generally much less reactive towards SNAr unless under forcing conditions or via an elimination-addition (benzyne-type) mechanism. The pyridine ring itself is not highly activated, but its reactivity can be enhanced by converting the nitrogen to a pyridinium salt or an N-oxide. nih.gov For instance, in the closely related 3,5-dibromo-4-nitropyridine-N-oxide, the combined electron-withdrawing power of the nitro group and the N-oxide strongly activates the ring, making the bromine atoms susceptible to displacement by nucleophiles like methoxide (B1231860) or amines.
Directed Ortho-Metalation and Halogen-Lithium Exchange Strategies
The functionalization of pyridines can be achieved with high regioselectivity using directed ortho-metalation (DoM) and halogen-lithium exchange reactions. wikipedia.orgwikipedia.org In DoM, a directing metalation group (DMG) coordinates to an organolithium reagent, guiding deprotonation to the adjacent ortho position. baranlab.org Halogen-lithium exchange, a typically faster reaction, involves the swapping of a halogen atom (usually Br or I) with lithium. wikipedia.orgharvard.edu
For this compound, there is a competition between these two pathways. The oxygen atoms of the dimethoxymethyl group could potentially act as a directing group, favoring metalation (deprotonation) at the C3/C5 positions. However, these positions are already occupied by bromine atoms. The primary competition would be between DoM at C2/C6 (ortho to the nitrogen) and Br-Li exchange at C3/C5. Given that Br-Li exchange is an exceedingly fast process, it is the more probable pathway when using reagents like n-butyllithium or tert-butyllithium (B1211817) at low temperatures. nih.govresearchgate.net This would selectively generate a lithiated species at either the 3- or 5-position, which can then be trapped with various electrophiles. flowfrontier.co.jparkat-usa.org The choice of base, solvent, and temperature can be used to control the regioselectivity of these transformations in substituted pyridine systems. nih.govharvard.edu
Reactivity of the Pyridine Nitrogen Atom
The lone pair of electrons on the pyridine nitrogen atom allows for its conversion to a pyridine N-oxide through reaction with an oxidizing agent, such as hydrogen peroxide in acetic acid or meta-chloroperoxybenzoic acid (mCPBA). google.com This transformation has profound effects on the reactivity of the pyridine ring.
The N-oxide group is strongly electron-donating through resonance and electron-withdrawing through induction. This dual nature significantly alters the regioselectivity of subsequent reactions. It activates the C2, C6, and C4 positions towards electrophilic attack. For example, the nitration of 3,5-dibromopyridine-N-oxide occurs exclusively at the C4 position. researchgate.net Furthermore, the N-oxide group enhances the susceptibility of the C2 and C4 positions to nucleophilic attack, even more so than in the parent pyridine. fu-berlin.de Therefore, N-oxidation of this compound would be a viable strategy to activate the ring for further functionalization, either by directing electrophiles to the now-occupied C4 position (potentially leading to ipso-substitution or reaction at C2/C6) or by enhancing reactivity towards nucleophiles.
Quaternization and Pyridinium Salt Formation for Specific Applications
The formation of pyridinium salts from this compound introduces a permanent positive charge on the nitrogen atom, which can be exploited for various applications. The quaternization reaction typically involves treating the pyridine derivative with an alkylating agent, such as an alkyl halide.
The resulting N-alkyl-3,5-dibromo-4-(dimethoxymethyl)pyridinium salts are valuable intermediates for further chemical transformations. The applications of these pyridinium salts are predicated on the unique combination of functionalities they possess: the pyridinium core, the reactive bromo substituents, and the protected aldehyde group.
Detailed Research Findings:
Research on related systems provides insights into the potential applications of pyridinium salts derived from this compound. Pyridinium salts are key precursors in the formation of pyridinium ylides, which are versatile intermediates in the synthesis of various heterocyclic compounds, including indolizines and dihydrofurans. nih.gov The general strategy involves the deprotonation of the α-carbon of the N-alkyl substituent of the pyridinium salt to generate the ylide, which can then undergo cycloaddition reactions.
Furthermore, halogenated pyridinium salts can serve as platforms for cross-coupling reactions, where the bromine atoms can be substituted to introduce new functional groups. The pyridinium moiety itself can act as a leaving group or be retained to impart specific properties, such as solubility or biological activity, to the final molecule.
The table below summarizes the expected reactivity and potential applications of pyridinium salts derived from this compound, based on established chemical principles and literature on analogous compounds.
Table 1: Predicted Reactivity and Applications of 3,5-Dibromo-4-(dimethoxymethyl)pyridinium Salts
| Feature | Predicted Reactivity / Application | Rationale / Literature Precedent |
|---|---|---|
| Quaternization Conditions | Requires forcing conditions (high temperature, reactive alkylating agents like alkyl iodides or triflates). | Electron-withdrawing nature of bromo and dimethoxymethyl groups reduces the nucleophilicity of the pyridine nitrogen. wikipedia.orgnih.gov |
| Precursors to Pyridinium Ylides | Can form ylides upon treatment with a base for use in [3+2] cycloaddition reactions. | Pyridinium salts are common precursors for ylides used in heterocyclic synthesis. nih.gov |
| Substrates for Nucleophilic Aromatic Substitution | The bromo substituents can be displaced by strong nucleophiles. | The pyridinium ring activates the attached halogens towards nucleophilic attack. |
| Cross-Coupling Reaction Partners | The C-Br bonds can participate in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira). | Halogenated pyridines are versatile building blocks in cross-coupling chemistry. |
| Precursors to Functionalized Pyridines | The dimethoxymethyl group can be hydrolyzed to the corresponding aldehyde for further derivatization. | Acetals are common protecting groups for aldehydes. |
| Antimicrobial Agents | The resulting quaternary ammonium (B1175870) salts may exhibit antimicrobial properties. | Quaternary pyridinium salts are a known class of antimicrobial compounds. mdpi.com |
| Ionic Liquids | With appropriate counterions and N-substituents, they could potentially be used as ionic liquids. | Pyridinium salts are a well-established class of ionic liquids. medchemexpress.com |
| Self-Assembling Materials | Long-chain N-alkyl derivatives could exhibit self-assembling properties in solution. | Amphiphilic pyridinium salts are known to form micelles or vesicles. |
The synthesis of N-alkyl-3,5-dibromo-4-(dimethoxymethyl)pyridinium salts would likely follow the general procedure for the Menschutkin reaction, as outlined in the reaction scheme below.
Reaction Scheme 1: General Quaternization of this compound
In this reaction, R represents an alkyl group and X represents a halide (e.g., I, Br, Cl).
The specific conditions would need to be optimized based on the reactivity of the chosen alkylating agent. For instance, more reactive alkylating agents such as methyl iodide or benzyl (B1604629) bromide would likely afford the pyridinium salt in higher yields and under milder conditions compared to less reactive agents like alkyl chlorides. wikipedia.org
Strategic Utility of 3,5 Dibromo 4 Dimethoxymethyl Pyridine As a Versatile Synthetic Building Block
Construction of Complex Pyridine-Containing Natural Products and Analogues
The structural motifs found in natural products often provide the inspiration for the design of new therapeutic agents. The ability to systematically modify these natural scaffolds is crucial for optimizing their biological activity and pharmacokinetic properties.
Precursor Role in the Synthesis of Desmopyridine Analogues
The marine alkaloid Desmopyridine A, isolated from the sponge Desmos sp., features a polysubstituted pyridine (B92270) core and has garnered interest for its biological profile. The synthesis of Desmopyridine and its analogues often relies on the strategic functionalization of a pre-formed pyridine ring. While a common precursor for the core of Desmopyridine is 3,5-dibromo-4-aminopyridine, the compound 3,5-Dibromo-4-(dimethoxymethyl)pyridine represents a highly valuable synthetic equivalent.
The dimethoxymethyl group serves as a stable, protected form of the formyl (aldehyde) group. nih.govresearchgate.net This protection is crucial as it allows for selective reactions at the 3- and 5-positions of the pyridine ring without interference from the highly reactive aldehyde functionality. Following the desired modifications at the bromine-substituted positions, the acetal (B89532) can be readily hydrolyzed under acidic conditions to unmask the aldehyde. uwindsor.ca This aldehyde can then be converted into a variety of functional groups, including the amino group required for the Desmopyridine scaffold, through standard synthetic transformations such as reductive amination. This approach provides a robust and flexible route to a diverse range of Desmopyridine analogues, enabling detailed structure-activity relationship (SAR) studies.
Development of Advanced Pharmaceutical and Agrochemical Intermediates
The modular nature of modern drug discovery and agrochemical development demands access to building blocks that can be readily and diversely functionalized. This compound is ideally suited for this purpose, providing a gateway to a multitude of substituted pyridine structures with potential biological activity. nih.gov
Modular Synthesis of Biologically Active Pyridine Scaffolds
The two bromine atoms at the 3- and 5-positions of the pyridine ring are prime handles for a wide range of palladium-catalyzed cross-coupling reactions. researchgate.netmdpi.com These reactions, including the Suzuki-Miyaura, Stille, Heck, and Sonogashira couplings, allow for the introduction of a vast array of carbon-based substituents (aryl, heteroaryl, alkyl, alkenyl, and alkynyl groups) with high efficiency and selectivity. rsc.orgnih.govrsc.org
The differential reactivity of the bromine atoms can sometimes be exploited for sequential, site-selective functionalization, further expanding the accessible chemical space. This modular approach is a cornerstone of modern medicinal chemistry, enabling the rapid generation of libraries of related compounds for high-throughput screening. The resulting highly substituted pyridine scaffolds are prevalent in numerous biologically active molecules, including kinase inhibitors, anti-inflammatory agents, and central nervous system drugs. researchgate.net
Table 1: Examples of Cross-Coupling Reactions on Brominated Pyridines
| Cross-Coupling Reaction | Reagents/Catalyst | Type of Bond Formed |
|---|---|---|
| Suzuki-Miyaura | Arylboronic acid, Pd catalyst, Base | C-C (Aryl) |
| Stille | Organostannane, Pd catalyst | C-C |
| Heck | Alkene, Pd catalyst, Base | C-C (Alkenyl) |
| Sonogashira | Terminal alkyne, Pd/Cu catalyst, Base | C-C (Alkynyl) |
This table represents common cross-coupling reactions applicable to the bromine atoms on the pyridine ring.
Access to Highly Functionalized Pyridine Ring Systems with Diverse Substitution Patterns
The true synthetic power of this compound lies in the orthogonal reactivity of its functional groups. The bromine atoms can be substituted using organometallic cross-coupling chemistry, which is typically tolerant of the acetal protecting group. Following these transformations, the deprotection of the dimethoxymethyl group reveals the 4-formylpyridine functionality.
This newly liberated aldehyde is a versatile functional group that can participate in a host of subsequent reactions. For instance, it can undergo:
Wittig-type reactions to form alkenes.
Condensation reactions with amines or hydrazines to form imines or hydrazones, respectively. researchgate.net
Reduction to a hydroxymethyl group.
Oxidation to a carboxylic acid group.
This multi-faceted reactivity allows for the introduction of a wide variety of substituents at the 4-position, independent of the modifications made at the 3- and 5-positions. This ability to build complexity in a controlled, stepwise manner is invaluable for the synthesis of intricate molecular targets.
Applications in Functional Materials and Supramolecular Chemistry
The unique electronic and coordination properties of the pyridine ring make it an attractive component for the design of functional materials, including specialty polymers and organic electronic materials.
Building Blocks for Specialty Polymers and Organic Electronic Materials
The dibromo-functionality of this compound makes it an excellent monomer for polymerization reactions. Poly(pyridine)s are a class of polymers that have been investigated for their potential in applications such as light-emitting diodes (LEDs), sensors, and as components in solar cells. nih.gov The bromine atoms can serve as points for step-growth polymerization via repeated cross-coupling reactions.
Furthermore, the 4-(dimethoxymethyl) group provides a latent functional handle that can be used to tune the properties of the resulting polymer. After polymerization, the aldehyde can be deprotected and modified to introduce side chains that can influence solubility, solid-state packing, and electronic properties. For example, the aldehyde could be used to attach chromophores, redox-active units, or groups that promote self-assembly.
In the realm of supramolecular chemistry, functionalized pyridines are widely used as building blocks for the construction of complex, self-assembled architectures such as macrocycles, cages, and coordination polymers. The pyridine nitrogen atom is a classic coordination site for metal ions, while the substituents on the ring dictate the geometry and properties of the resulting supramolecular assembly. This compound, with its multiple points for functionalization, represents a promising building block for creating novel supramolecular systems with tailored properties for applications in catalysis, sensing, and guest encapsulation. rsc.org
Ligand Design in Coordination Chemistry and Catalysis
The structure of this compound is exceptionally well-suited for the rational design of sophisticated ligands used in coordination chemistry and catalysis. The two bromine atoms at the 3- and 5-positions of the pyridine ring act as versatile synthetic handles for modification via palladium-catalyzed cross-coupling reactions.
A primary method for ligand synthesis is the Suzuki-Miyaura cross-coupling reaction, which allows for the formation of new carbon-carbon bonds. nih.gov This reaction is a practical approach for creating biaryl compounds and tolerates a wide array of functional groups. nih.gov By reacting this compound with various aryl- or heteroarylboronic acids, a diverse library of 3,5-disubstituted pyridine ligands can be generated. nih.govnih.gov The use of electron-rich, sterically hindered phosphine (B1218219) ligands, such as tricyclohexylphosphine (B42057) or tri-tert-butylphosphine, is often effective in these couplings. rsc.org This methodology allows for the precise installation of specific coordinating groups, such as other pyridines, phosphines, or carboxylates, onto the central pyridine scaffold.
Furthermore, after the ligand framework has been constructed through reactions at the bromine sites, the dimethoxymethyl group at the 4-position can be deprotected under mild acidic conditions to reveal a highly reactive aldehyde (formyl group). This aldehyde functionality opens a secondary pathway for ligand elaboration, most commonly through the formation of Schiff base ligands. Condensation of the aldehyde with a variety of primary amines yields imine-containing ligands, which are crucial in the construction of multinuclear metal complexes and catalysts for a range of organic transformations. This dual reactivity—coupling at the C-Br bonds and condensation at the C-4 aldehyde—provides a powerful and modular approach to synthesizing complex, purpose-built ligands for specific applications in catalysis and materials science.
Generation of Diversified Heterocyclic Frameworks
The functional group array of this compound makes it an excellent starting material for the synthesis of more complex, fused heterocyclic systems. The bromine and acetal moieties can be manipulated sequentially or in concert to build new rings onto the pyridine core.
The pyrazolo[3,4-b]pyridine core is a significant scaffold in medicinal chemistry, and its derivatives can be accessed from appropriately substituted pyridines. nih.gov A plausible and strategic pathway to this heterocyclic system using this compound involves the initial introduction of a hydrazine (B178648) moiety. The reaction of a dihalopyridine with hydrazine hydrate (B1144303) can lead to a hydrazinopyridine, which is a key intermediate for pyrazole (B372694) ring formation. google.com
In this proposed synthesis, this compound would first be treated with hydrazine hydrate. This reaction would likely result in the nucleophilic aromatic substitution of one of the bromine atoms to yield a 3-bromo-5-hydrazino-4-(dimethoxymethyl)pyridine intermediate. The next step involves the cyclization to form the fused pyrazole ring. This can be achieved by reacting the hydrazinopyridine intermediate with a 1,3-dicarbonyl compound or its equivalent. mdpi.com For instance, condensation with a β-ketoester would lead to the formation of the pyrazole ring, yielding a functionalized pyrazolo[3,4-b]pyridine. The reaction proceeds via initial condensation at one of the carbonyl groups, followed by an intramolecular cyclization and dehydration. This general strategy, starting from a 5-aminopyrazole (analogous to a hydrazinopyridine in its reactivity), is a widely used method for constructing the pyrazolo[3,4-b]pyridine framework. mdpi.com
Chiral derivatives of 4-(Dimethylamino)pyridine (DMAP) are highly effective nucleophilic catalysts for a wide range of enantioselective transformations. researchgate.net The 3,5-dihalogenated pyridine scaffold is a key platform for the synthesis of these important catalysts. bham.ac.uk The strategic utility of this compound lies in its potential for conversion into a chiral DMAP derivative through a multi-step synthetic sequence.
The initial and most crucial step would be the conversion of the 4-(dimethoxymethyl) group into the 4-(dimethylamino) moiety to establish the core DMAP structure. This transformation can be envisioned as a deprotection of the acetal to the corresponding 4-formylpyridine, followed by a reductive amination with dimethylamine.
Once the 3,5-Dibromo-4-(dimethylamino)pyridine intermediate is obtained, the two bromine atoms become the focal point for introducing chirality. Drawing from established methodologies on similar substrates, chiral groups can be installed at the 3- and 5-positions. bham.ac.uk For example, a sequential Grignard transmetallation followed by trapping with a chiral electrophile can be employed to create a C2-symmetric or non-symmetric chiral environment. An alternative approach involves the nucleophilic aromatic substitution of the bromines with chiral amines. These modifications result in a chiral DMAP derivative where the stereogenic elements are positioned to influence the approach of substrates to the catalytically active pyridine nitrogen. Such catalysts are valuable in applications like the kinetic resolution of secondary alcohols and various asymmetric acylation reactions. bham.ac.ukresearchgate.net The development of such catalysts from accessible starting materials like 3,5-dibromo-4-chloropyridine (B169385) has been a significant area of research. bham.ac.uk
Future Research Directions and Emerging Opportunities
Expansion of Synthetic Scope with Novel Functional Group Tolerances
The development of synthetic methods with broader functional group tolerance is crucial for enhancing the utility of 3,5-Dibromo-4-(dimethoxymethyl)pyridine. While palladium-catalyzed cross-coupling reactions are effective, the development of protocols that are compatible with a wider array of sensitive functional groups remains a key challenge. mdpi.comnih.gov Future research will likely focus on reactions that proceed under milder conditions, thereby preserving delicate functionalities on coupling partners.
Development of Novel Catalytic Systems for Enhanced Efficiency and Selectivity
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are fundamental for functionalizing halogenated pyridines. mdpi.comlibretexts.org However, the selective functionalization of one bromine atom over the other in 3,5-dibromopyridine (B18299) derivatives presents a significant challenge. Future research will be directed towards developing new catalytic systems that offer superior control over regioselectivity. This could involve the design of sophisticated ligands that can differentiate between the two bromine atoms based on their electronic environment or steric accessibility.
The use of different transition metals, beyond palladium, could also unlock new reactivity patterns. For example, nickel-based catalysts are gaining traction for their ability to activate challenging C-Br bonds. A comparative study of various catalysts could reveal optimal conditions for either mono- or di-functionalization of the pyridine (B92270) ring.
Table 1: Comparison of Catalytic Systems for Suzuki-Miyaura Cross-Coupling
| Catalyst/Ligand | Substrate | Coupling Partner | Base | Solvent | Yield | Reference |
|---|---|---|---|---|---|---|
| Pd(PPh₃)₄ | 5-Bromo-2-methylpyridin-3-amine | Arylboronic acids | K₃PO₄ | 1,4-Dioxane/H₂O | Moderate to Good | mdpi.com |
This table illustrates typical conditions for Suzuki couplings on brominated pyridines. Future work could expand this by testing novel phosphine (B1218219) ligands or N-heterocyclic carbene (NHC) ligands to improve yields and, crucially, to control selectivity in di-brominated systems like this compound.
Integration into Flow Chemistry and Automated Synthesis Platforms for High-Throughput Research
The demand for large libraries of diverse compounds for drug discovery and materials science has spurred the adoption of automated synthesis and flow chemistry. rsc.orgnih.gov this compound is an ideal candidate for these platforms due to its multiple points of diversification. The two bromine atoms and the latent aldehyde group can be sequentially or orthogonally functionalized to rapidly generate a large number of analogs.
High-throughput experimentation (HTE) can be coupled with flow chemistry to quickly screen various reaction conditions, catalysts, and coupling partners. acs.org This automated approach accelerates the discovery of novel derivatives and the optimization of reaction protocols, which is significantly more efficient than traditional batch synthesis. rsc.orgnih.gov The integration of these technologies will enable the on-the-fly synthesis and screening of pyridine-based compound libraries for biological activity or material properties. rsc.orgcore.ac.uk
Exploration of Bioorthogonal and Bioconjugation Applications Utilizing Reactive Handles
Bioorthogonal chemistry involves reactions that can occur in living systems without interfering with native biological processes. acs.orgwikipedia.org The functional groups on this compound make it a promising scaffold for bioconjugation applications. The dimethoxymethyl group can be easily converted to a reactive aldehyde, which can then undergo bioorthogonal ligation with molecules containing hydroxylamine (B1172632) or hydrazine (B178648) functionalities to form oximes or hydrazones. nih.gov
The bromine atoms, while not directly bioorthogonal, serve as versatile handles for introducing functionalities that are. For example, a Suzuki or Sonogashira coupling could be used to attach an azide (B81097) or a strained alkyne, which can then participate in copper-free click chemistry (SPAAC). nih.govnih.gov This would allow the pyridine core to be conjugated to biomolecules like proteins or nucleic acids that have been metabolically labeled with a complementary reactive group. nih.govnih.gov Such conjugates could be used for in-vivo imaging, targeted drug delivery, or to study biological processes in their native environment. researchgate.netrsc.org
Table 2: Potential Bioorthogonal Reactions for Derivatives of this compound
| Reactive Group (on Pyridine) | Partner Group (on Biomolecule) | Reaction Type | Resulting Linkage |
|---|---|---|---|
| Aldehyde (from deprotection) | Hydroxylamine/Hydrazine | Oxime/Hydrazone Ligation | Oxime/Hydrazone |
| Azide (via substitution/coupling) | Strained Alkyne (e.g., BCN, DIBO) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Triazole |
| Alkyne (via Sonogashira coupling) | Azide | Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Triazole |
Design and Synthesis of Next-Generation Pyridine-Based Chemical Probes and Molecular Tools
The pyridine scaffold is a privileged structure in medicinal chemistry and chemical biology, appearing in numerous FDA-approved drugs and bioactive compounds. rsc.orgnih.gov this compound provides a robust starting point for the rational design of next-generation chemical probes and molecular tools to investigate biological systems. mdpi.comnih.gov
By leveraging the reactivity of the bromine and aldehyde functionalities, this scaffold can be elaborated into more complex molecules. For example, one bromine could be replaced with a fluorescent reporter group, while the other is functionalized with a targeting moiety that directs the probe to a specific protein or cellular location. The aldehyde could be used to attach a photo-activatable crosslinker for identifying binding partners. The development of synthetic strategies to access such multifunctional molecules is an active area of research. mdpi.com The creation of libraries based on this scaffold could lead to the discovery of new enzyme inhibitors, receptor ligands, or probes for imaging cellular processes with high specificity. core.ac.ukresearchgate.net
Q & A
Q. What are the optimal synthetic routes for 3,5-Dibromo-4-(dimethoxymethyl)pyridine, and how can reaction conditions be optimized?
Methodological Answer: The synthesis typically involves bromination of a pyridine precursor. A plausible approach is brominating 4-(dimethoxymethyl)pyridine using bromine (Br₂) in a strong acidic medium (e.g., fuming sulfuric acid) at 0–120°C. For example, a similar protocol for 2-amino-3,5-dibromo-4-methylpyridine achieved 54% yield via dropwise Br₂ addition in fuming H₂SO₄ at 0°C, followed by reflux and neutralization . Optimization may include:
- Temperature control : Lower temperatures (0°C) minimize side reactions during bromine addition.
- Stoichiometry : Excess Br₂ (1.9 mL, 37 mmol per 4 mmol precursor) ensures complete di-bromination.
- Workup : Neutralization with 10N NaOH to pH ~12 and extraction with CH₂Cl₂ improve purity .
Q. How can the structure of this compound be confirmed spectroscopically?
Methodological Answer: Combine multiple techniques:
- ¹H/¹³C NMR : The dimethoxymethyl group (C(OCH₃)₂) appears as two singlet peaks at ~3.3–3.5 ppm (OCH₃) and ~4.5–5.0 ppm (CH). Bromine substituents deshield adjacent protons, shifting pyridine ring protons downfield .
- Mass Spectrometry (HRMS) : Confirm molecular weight (expected: ~323.9 g/mol for C₈H₉Br₂NO₂).
- X-ray Crystallography : Resolve positional ambiguity of bromine atoms and verify dihedral angles for steric effects .
Advanced Research Questions
Q. How does the dimethoxymethyl group influence the reactivity of this compound in cross-coupling reactions?
Methodological Answer: The dimethoxymethyl group acts as an electron-donating substituent, potentially stabilizing intermediates in palladium-catalyzed reactions. For Suzuki-Miyaura coupling, use:
- Catalyst : Pd(PPh₃)₄ or PdCl₂(dppf).
- Conditions : Toluene/EtOH (3:1), 2M K₂CO₃, 105°C, as demonstrated for analogous pyrrolo[2,3-b]pyridines .
- Challenges : Bromine atoms at C3 and C5 may compete as coupling sites. Use regioselective blocking (e.g., trimethylsilyl groups) or sequential coupling to control reactivity .
Q. What strategies mitigate side reactions during functionalization of this compound?
Methodological Answer:
- Protecting Groups : Temporarily protect the dimethoxymethyl group with tert-butyldimethylsilyl (TBS) ethers to prevent oxidation during harsh conditions .
- Selective Deprotonation : Use LDA (lithium diisopropylamide) at –78°C to deprotonate specific positions without disrupting bromine substituents.
- Controlled Bromine Substitution : Replace one bromine with a less reactive group (e.g., methoxy) to direct coupling to the remaining bromine .
Q. How can computational chemistry aid in predicting the regioselectivity of reactions involving this compound?
Methodological Answer:
- DFT Calculations : Calculate Fukui indices to identify nucleophilic/electrophilic sites. Bromine atoms typically show high electrophilicity, favoring oxidative addition in cross-coupling .
- Molecular Dynamics : Simulate steric effects of the dimethoxymethyl group on transition states.
- Docking Studies : Predict binding affinities if the compound is used in enzyme inhibition (e.g., kinase targets) .
Data Contradiction Analysis
Q. Discrepancies in reported melting points or spectral How to resolve them?
Methodological Answer:
- Cross-Validation : Compare experimental data (e.g., NMR, melting point) with NIST reference standards .
- Purity Assessment : Use HPLC or GC-MS to detect impurities (e.g., residual solvents or unreacted precursors).
- Crystallographic Validation : Resolve structural ambiguities via single-crystal X-ray diffraction .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
